E3 ligase Ligand-Linker Conjugates 16

Vue d'ensemble

Description

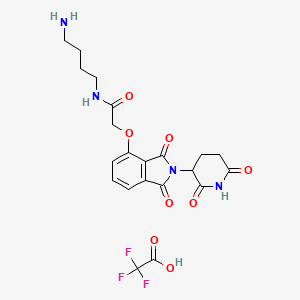

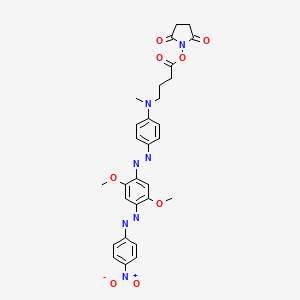

E3 Ligase Ligand-Linker Conjugate 16 is a conjugate of E3 ligase ligand and linker, consisting of Thalidomide and the corresponding Linker . It can serve as Cereblon ligand to recruit CRBN protein and serve as a key intermediate for the synthesis of complete PROTAC molecules .

Synthesis Analysis

The synthesis of E3 Ligase Ligand-Linker Conjugates 16 involves the conjugation of E3 ligase ligand and linker, which includes Thalidomide . This compound can serve as a key intermediate for the synthesis of complete PROTAC molecules . The development of PROTACs utilizing under-explored E3 ligases is being accelerated by systematically characterizing E3 ligases from various aspects .

Molecular Structure Analysis

The molecular structure of E3 Ligase Ligand-Linker Conjugates 16 is complex, involving the conjugation of an E3 ligase ligand and a linker . The E3 ligase ligand is Thalidomide, and it is connected to the linker to form the conjugate .

Chemical Reactions Analysis

The chemical reactions involved in the formation of E3 Ligase Ligand-Linker Conjugates 16 are complex and involve the conjugation of an E3 ligase ligand and a linker . The E3 ligase ligand is Thalidomide, and it is connected to the linker to form the conjugate .

Physical And Chemical Properties Analysis

The molecular formula of E3 Ligase Ligand-Linker Conjugates 16 is C21H23F3N4O8 . Its molecular weight is 516.4 g/mol .

Applications De Recherche Scientifique

Application in Cancer Research and Drug Discovery

Specific Scientific Field

The specific scientific field for this application is Cancer Research and Drug Discovery .

Summary of the Application

“E3 ligase Ligand-Linker Conjugates 16” or “Thalidomide-O-amido-C4-NH2 (TFA)” is used in the development of PROTACs (Proteolysis Targeting Chimeras) . PROTACs are a new class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Methods of Application or Experimental Procedures

In the development of PROTACs, “E3 ligase Ligand-Linker Conjugates 16” or “Thalidomide-O-amido-C4-NH2 (TFA)” is used as a ligand to recruit the E3 ubiquitin ligase . This ligase then tags the target protein with ubiquitin, marking it for degradation by the proteasome . This approach allows for the selective degradation of specific proteins, which can be beneficial in the treatment of diseases like cancer where certain proteins may be overexpressed .

Results or Outcomes Obtained

The use of “E3 ligase Ligand-Linker Conjugates 16” or “Thalidomide-O-amido-C4-NH2 (TFA)” in PROTACs has shown promise in preclinical studies . For example, one study found that a PROTAC developed using this compound was able to degrade the BRD4 protein, which is often overexpressed in cancer, and exert antitumor activity both in vitro and in a mouse xenograft tumor model .

Application in Targeted Protein Degradation

Specific Scientific Field

The specific scientific field for this application is Molecular Biology and Biochemistry .

Summary of the Application

This compound is used in the development of heterobifunctional molecules that can degrade specific proteins . These molecules work by recruiting the E3 ubiquitin ligase complex for substrate degradation .

Methods of Application or Experimental Procedures

In this application, the compound is used to create heterobifunctional molecules that can degrade specific proteins . These molecules work by recruiting the E3 ubiquitin ligase complex for substrate degradation .

Results or Outcomes Obtained

The use of this compound in the development of heterobifunctional molecules has shown promise in preclinical studies . For example, one study found that a molecule developed using this compound was able to degrade the BRD4 protein and exert antitumor activity both in vitro and in a mouse xenograft tumor model .

Application in CDK4/6 Degraders

Specific Scientific Field

The specific scientific field for this application is Cancer Therapeutics .

Summary of the Application

This compound is used in the development of CDK4/6 degraders . CDK4/6 are key regulators of the cell cycle and are often upregulated in cancer cells .

Methods of Application or Experimental Procedures

In this application, the compound is used to create PROTACs that can degrade CDK4/6 . These PROTACs work by recruiting different E3 ligases and connecting their respective small-molecule binders via various linkers to palbociclib .

Results or Outcomes Obtained

The use of this compound in the development of CDK4/6 degraders has shown promise in preclinical studies . These degraders showed potent and long-lasting degrading activity in human and mouse cells and inhibited proliferation of several leukemia, myeloma, and breast cancer cell lines .

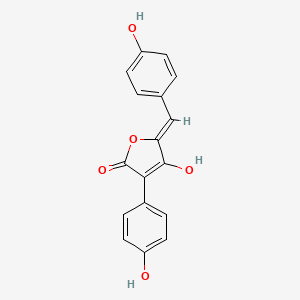

Application in Alkenyl Oxindole Compounds

Summary of the Application

This compound is used in the development of Alkenyl Oxindole Compounds . These compounds act as novel E3 ligase ligands and recruit the CRL4-DCAF11 E3 ubiquitin ligase complex for substrate degradation .

Methods of Application or Experimental Procedures

In this application, the compound is used to create alkenyl oxindole compounds that can degrade specific proteins . These compounds work by recruiting the E3 ubiquitin ligase complex CRL4 DCAF11 for substrate degradation .

Results or Outcomes Obtained

The use of this compound in the development of alkenyl oxindole compounds has shown promise in preclinical studies . For example, one study found that a molecule developed using this compound was able to degrade the BRD4 protein and exert antitumor activity both in vitro and in a mouse xenograft tumor model .

Orientations Futures

The future directions in the research of E3 Ligase Ligand-Linker Conjugates 16 and similar compounds involve the expansion of the PROTACtable genome universe of E3 ligases . This includes the recruitment of additional E3 ligases to further enhance the therapeutic potential of targeted protein degradation . A user-friendly and flexible web portal has been developed to assist researchers in rapidly identifying E3 ligases with promising targeted protein degradation activities against specifically desired targets .

Propriétés

IUPAC Name |

N-(4-aminobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O6.C2HF3O2/c20-8-1-2-9-21-15(25)10-29-13-5-3-4-11-16(13)19(28)23(18(11)27)12-6-7-14(24)22-17(12)26;3-2(4,5)1(6)7/h3-5,12H,1-2,6-10,20H2,(H,21,25)(H,22,24,26);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVUPBWSTMLHSHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23F3N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

E3 ligase Ligand-Linker Conjugates 16 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[[4-(6-Methylpyridin-2-yl)-5-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-thiazol-2-yl]amino]methyl]benzonitrile](/img/structure/B560498.png)

![4-[2-[(4-Methoxyphenyl)carbonylamino]-1,3-Thiazol-5-Yl]benzoic Acid](/img/structure/B560504.png)

![4-[[4-[2,5-Dimethoxy-4-(4-nitrophenylazo)phenylazo]phenyl](methyl)amino]butyric acid](/img/structure/B560508.png)

![2-[2-(4-Methylbenzoylimino)benzothiazol-3-yl]butyric acid](/img/structure/B560509.png)